molecular formula C12H13N3OS B8306655 N-[5-(4-amino-phenyl)-4-methyl-thiazol-2-yl]-acetamide

N-[5-(4-amino-phenyl)-4-methyl-thiazol-2-yl]-acetamide

Cat. No.: B8306655
M. Wt: 247.32 g/mol
InChI Key: CBRAFMMINFVNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-amino-phenyl)-4-methyl-thiazol-2-yl]-acetamide is a useful research compound. Its molecular formula is C12H13N3OS and its molecular weight is 247.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-[5-(4-aminophenyl)-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C12H13N3OS/c1-7-11(9-3-5-10(13)6-4-9)17-12(14-7)15-8(2)16/h3-6H,13H2,1-2H3,(H,14,15,16)

InChI Key

CBRAFMMINFVNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[4-Methyl-5-(4nitro-phenyl)-thiazol-2-yl]-acetamide (J. Liebscher, E. Mitzner, Synthesis, 1985, (4), p 414) (10.0 g, 3.6 mmol) is dissolved in ethyl acetate/THF (5/1, 600 ml) and stirred at room temperature under an atmosphere of argon. The solution is then treated with 10% palladium on carbon (10 g). The reaction mixture is purged three times with nitrogen and placed under an atmosphere of hydrogen overnight. The mixture is then filtered through Celite™ filter material and the catalyst is washed with tetrahydrofuran (600 ml). The solvent is removed in vacuo to leave N-[5-(4-amino-phenyl)4-methyl-thiazol-2-yl]-acetamide as an off-white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
ethyl acetate THF
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.